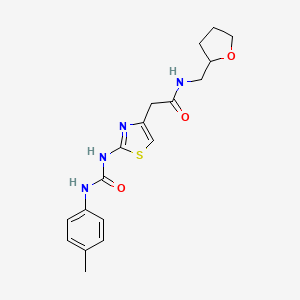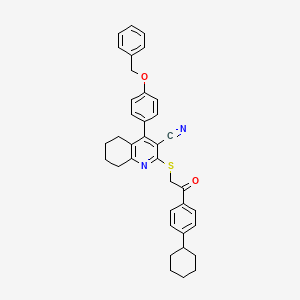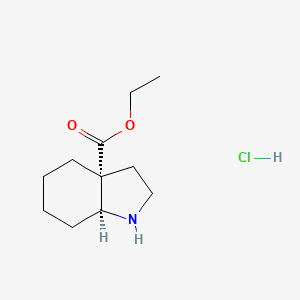
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indole, a heterocyclic aromatic organic compound. It contains an ethyl ester group attached to the carboxylate position of the indole .
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For example, a process for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril has been reported . This process starts from (1S, 2S) -2- [ (S) -1- phenylethyl amino] cyclohexyl) methanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis and characterization of some hexahydroisoindolyl benzoic acids and their corresponding ethyl esters by a multicomponent reaction (MCR) between aminobenzoic acids or aminobenzoates, maleic anhydride, and isoprene in the absence of catalysts have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate has a molecular weight of 298.378 Da, a density of 1.1±0.1 g/cm3, a boiling point of 379.7±42.0 °C at 760 mmHg, and a flash point of 183.5±27.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization Techniques
Versatile Synthesis Methods
An improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) was developed. This method, based on the formation of a trichloromethyloxazolidinone derivative, allows for diastereoselective α-alkylation, providing a convenient route to α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago et al., 2008).
Methodological Innovations for Derivative Synthesis
Studies have described various methodologies for synthesizing ethyl (3aR,7aS)-octahydroindole-3a-carboxylate derivatives, focusing on enhancing yield, selectivity, and functional group compatibility. For instance, efficient access to N-protected derivatives of octahydroindole-2-carboxylic acid was achieved through HPLC resolution on a chiral column, facilitating the isolation of enantiomerically pure amino acids suitable for peptide synthesis (Sayago et al., 2007).
Biological Activities and Applications
Antimicrobial Activities
Derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate showed significant antibacterial and antifungal activities, highlighting the potential of ethyl (3aR,7aS)-octahydroindole-3a-carboxylate derivatives in developing new antimicrobial agents (Faty et al., 2010).
Antitumor Activities
A recent study synthesized ethyl 5-arylpyridopyrimidine-6-carboxylates and evaluated their antitumor activities against the lung cancer A549 cell line. The findings suggest that derivatives of ethyl (3aR,7aS)-octahydroindole-3a-carboxylate could have promising applications in cancer therapy (El-Kalyoubi & Agili, 2020).
Safety And Hazards
The safety data sheet for the compound rac-ethyl (3aR,7aS)-octahydro-1H-indole-3a-carboxylate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXJVBCLVVXKFF-QLSWKGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1NCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


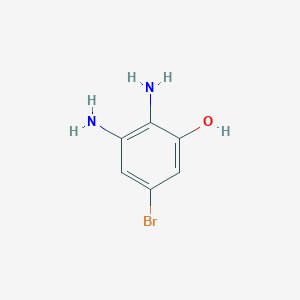
![2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2807785.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N''-o-anisyl-oxamide](/img/structure/B2807788.png)

![4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride](/img/structure/B2807790.png)
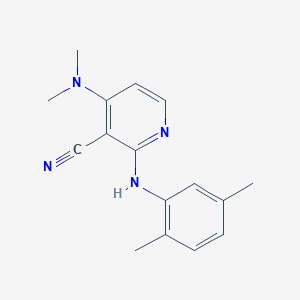
![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
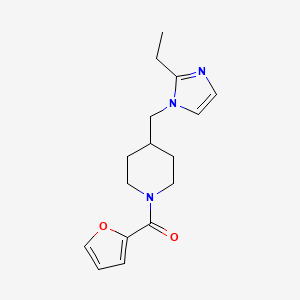
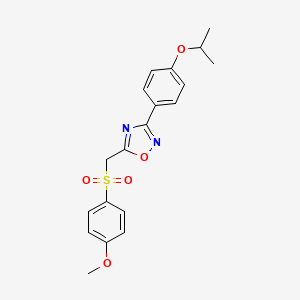
![6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2807796.png)
